1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid)
Description
1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) (CAS: 1909335-95-0) is a bicyclic azetidine derivative stabilized as a bis(trifluoroacetic acid) (TFA) salt. Its molecular formula is C₁₀H₁₄F₆N₂O₄, with a molecular weight of 340.22 g/mol . The compound consists of two azetidine rings (four-membered nitrogen-containing heterocycles) linked at the 3-position, protonated by two TFA counterions. This salt form enhances solubility in polar solvents, making it advantageous for pharmaceutical applications. Synthesis typically involves trifluoroacetic acid-mediated deprotection or neutralization steps, as exemplified by protocols yielding related azetidine-TFA salts with ~50% purity after silica gel chromatography .
Properties
IUPAC Name |
1-(azetidin-3-yl)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-2-8(3-1)6-4-7-5-6;2*3-2(4,5)1(6)7/h6-7H,1-5H2;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAHMWBONZOCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909335-95-0 | |
| Record name | 1,3'-biazetidine; bis(trifluoroacetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) involves several steps. One common method includes the treatment of azetidine with trifluoroacetic acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the azetidine ring .
Scientific Research Applications
1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) is a chemical compound with a unique structure featuring two azetidine rings and two trifluoroacetic acid moieties. It has a molecular formula of and a molecular weight of 340.22 g/mol. Its CAS number is 1909335-95-0 . The presence of trifluoroacetic acid enhances the compound's solubility and stability in various solvents, making it useful in synthetic and analytical chemistry.
Applications in Research
1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) is primarily used in research settings.
Analytical Chemistry
- Chromatographic Standard Due to its defined structure and stability, the compound can be used as a standard in chromatographic techniques.
Pharmaceutical Research
The reactivity of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) can be attributed to the functional groups present in its structure. The azetidine rings can undergo nucleophilic substitutions or ring-opening reactions under certain conditions, while the trifluoroacetic acid groups can participate in protonation and deprotonation reactions. Additionally, the compound may be involved in acylation reactions due to the presence of reactive hydrogen atoms on the nitrogen atoms of the azetidine rings.
Structural Comparison
Several compounds share structural similarities with 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid). The unique aspect of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) lies in its dual azetidine structure combined with two trifluoroacetic acid groups, which may confer distinct chemical properties compared to other derivatives. This combination could influence its reactivity and potential biological activity differently than simpler azetidines or those with different substituents.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(4-Benzoylpiperazin-1-YL)azetidine bis(trifluoroacetate) | Azetidine derivative | Contains a benzoyl group enhancing lipophilicity |
| Azetidin-3-yl acetate 2,2,2-trifluoroacetate | Azetidine derivative | Acetate moiety may alter solubility properties |
| N-Methylazetidine | Simple azetidine | Lacks trifluoroacetic acid functionality |
Mechanism of Action
The mechanism by which 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) exerts its effects involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) with structurally or functionally analogous azetidine derivatives.
Table 1: Key Properties of Azetidine Derivatives with Trifluoroacetic Acid Salts
Detailed Analysis
The JAK inhibitor (Example 83, ) uses a single TFA counterion despite its larger molecular weight (371.1 g/mol), suggesting that steric hindrance from ethylsulfonyl and fluoromethyl groups limits protonation sites.
Pharmacological Applications Antibiotic Activity: The carbapenem prodrug L-084 (non-TFA salt) demonstrates high oral bioavailability due to its ester prodrug design, unlike TFA salts, which are typically intermediates rather than final drugs . Kinase Inhibition: TFA salts like 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine, bis(TFA) and the JAK inhibitor (Example 83) are utilized in preclinical studies for their enhanced solubility during screening .
Synthetic and Stability Considerations Bis-TFA salts generally exhibit higher hygroscopicity than mono-TFA derivatives, necessitating strict storage conditions (e.g., 4°C for 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine, bis(TFA)) . Mono-TFA salts, such as 1-(Azetidin-3-yl)pyrrolidin-2-one TFA, may offer better crystallinity for X-ray structural analysis .
Research Findings and Trends
- Solubility vs. Prodrug strategies (e.g., L-084) or alternative counterions (e.g., phosphate ) are preferred for therapeutics.
- Structure-Activity Relationships : Azetidine rings with fluorinated substituents (e.g., 3,3-difluoropyrrolidine ) enhance metabolic stability and target affinity in kinase inhibitors .
- Industrial Relevance : Suppliers like Enamine Ltd. and American Elements prioritize bis-TFA azetidines as building blocks for drug discovery, reflecting demand for modular, soluble intermediates .
Biological Activity
1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-(Azetidin-3-yl)azetidine features a bicyclic structure that includes two azetidine rings. The trifluoroacetic acid moiety enhances its solubility and stability in biological systems. The compound's molecular formula and structural characteristics contribute to its reactivity and interaction with biological targets.
The biological activity of 1-(Azetidin-3-yl)azetidine is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activity and influence various signaling pathways, potentially leading to therapeutic effects in different disease models.
Anticancer Activity
In vitro studies have demonstrated that compounds similar to 1-(Azetidin-3-yl)azetidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, related azetidine derivatives have shown IC50 values in the low nanomolar range against breast cancer cells, indicating potent growth inhibition .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 1-(Azetidin-3-yl)azetidine | MCF-7 | ~20 | Tubulin destabilization |
| 3-(Prop-1-en-2-yl)azetidinone | MDA-MB-231 | 23–33 | Colchicine-binding site interaction |
Study on Antiproliferative Effects
A recent study evaluated the antiproliferative effects of azetidine derivatives, including 1-(Azetidin-3-yl)azetidine, on the MCF-7 breast cancer cell line. The results indicated that these compounds could significantly inhibit cell growth by inducing apoptosis and disrupting microtubule organization .
Antitubercular Activity
Another area of investigation involves the antibacterial properties of azetidines. Compounds structurally related to 1-(Azetidin-3-yl)azetidine have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Synthesis and Biological Evaluation
Recent advancements in synthetic methodologies have allowed for the efficient production of azetidine derivatives. These compounds have been evaluated for their biological activities, revealing a diverse range of effects from anticancer to antimicrobial properties .
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of 1-(Azetidin-3-yl)azetidine. Preliminary animal studies suggest that this compound may exhibit favorable pharmacokinetics and bioavailability, making it a candidate for further development in drug formulation .
Q & A
Q. What are the recommended synthetic pathways for preparing 1-(Azetidin-3-yl)azetidine bis(trifluoroacetate), and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling azetidine derivatives with trifluoroacetic acid (TFA) under anhydrous conditions. Key steps include:
- Ring-opening/functionalization : Use of azetidine-3-carboxylic acid (HY-Y0530, CAS 36476-78-5) as a precursor, followed by TFA-mediated esterification or acid-catalyzed coupling .
- Purification : Reverse-phase HPLC with TFA-containing mobile phases to isolate the bis(trifluoroacetate) salt .
- Optimization : Adjust stoichiometry of TFA (1.5–2.0 equivalents) to avoid over-acidification, which may destabilize the azetidine ring. Monitor pH (target 2.5–3.0) using in-line probes .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- LC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Expected m/z for the bis-TFA adduct: [M+H]+ = calculated molecular weight + 2×114 (TFA) .
- NMR : Key signals include δ 3.5–4.0 ppm (azetidine protons) and δ 11.5 ppm (TFA carboxyl proton). Suppression of TFA signals in -NMR requires deuterated solvents with high purity .
- Elemental Analysis : Confirm nitrogen and fluorine content (±0.3% deviation) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stability data for azetidine-TFA complexes under varying pH conditions?
Methodological Answer:
- Contradiction : Discrepancies in reported stability (e.g., decomposition at pH >4 vs. pH >5) may arise from buffer composition or temperature.
- Resolution :
Q. How does the trifluoroacetyl group influence nucleophilic substitution (SN_NNAr) reactions in azetidine derivatives?
Methodological Answer:
- Mechanistic Insight : The electron-withdrawing trifluoroacetyl group activates the azetidine ring for SAr by polarizing the C-N bond.
- Experimental Design :
- React 1-(Azetidin-3-yl)azetidine bis(trifluoroacetate) with aryl halides (e.g., 2-iodopyridine) in DMF at 80°C, using Cu(I)/TMEDA as a catalyst .
- Monitor reaction progress via -NMR for disappearance of δ 3.8 ppm (azetidine protons).
- Isolate products via silica gel chromatography (eluent: ethyl acetate/TFA 0.1%) .
Q. What are the challenges in characterizing byproducts from Mitsunobu reactions involving this compound, and how can they be mitigated?
Methodological Answer:
- Challenges : Mitsunobu conditions (DIAD, PhP) may generate hydrazine byproducts or azetine intermediates via [2+2] cycloreversion .
- Mitigation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
